![molecular formula C13H18N2O B1306226 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline CAS No. 159180-70-8](/img/structure/B1306226.png)
2-[(2-Methyl-1-piperidinyl)carbonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-1-piperidinyl)carbonyl]aniline is a chemical compound with the molecular formula C13H18N2O. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline typically involves the reaction of 2-methylpiperidine with aniline in the presence of a carbonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted anilines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Substituted anilines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic effects in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline involves its interaction with specific molecular targets and pathways. In the context of neurological disorders, it is believed to modulate neurotransmitter levels and inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease. The compound may also interact with various receptors and enzymes, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
- 2-[(2-Methyl-1-piperidinyl)carbonyl]phenol
- 2-[(2-Methyl-1-piperidinyl)carbonyl]benzamide
- 2-[(2-Methyl-1-piperidinyl)carbonyl]benzoic acid
Comparison: Compared to these similar compounds, 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline exhibits unique properties due to the presence of the aniline moiety. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, its specific interaction with biological targets makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(2-aminophenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPFNQSIZKVIEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387830 |
Source


|
| Record name | (2-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159180-70-8 |
Source


|
| Record name | (2-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)
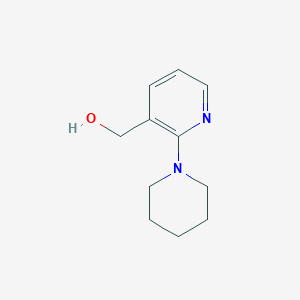


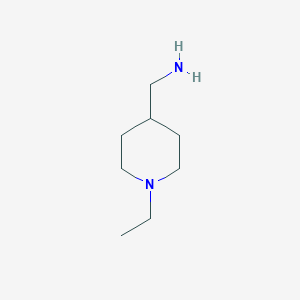
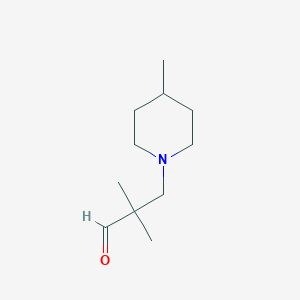
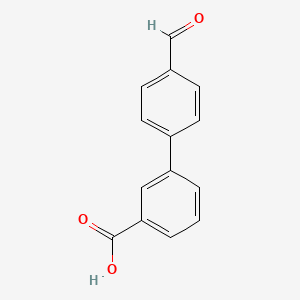
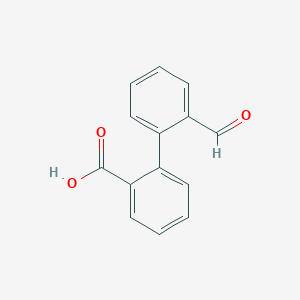
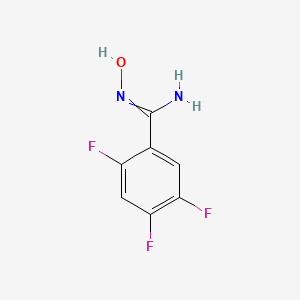
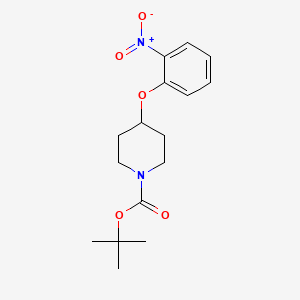

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)
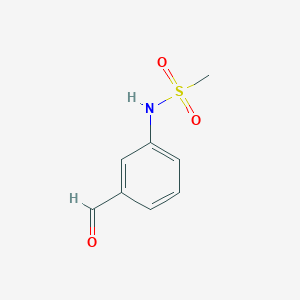
![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)
